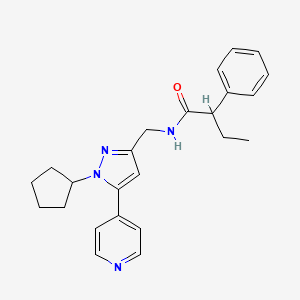

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-2-22(18-8-4-3-5-9-18)24(29)26-17-20-16-23(19-12-14-25-15-13-19)28(27-20)21-10-6-7-11-21/h3-5,8-9,12-16,21-22H,2,6-7,10-11,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRVURATHOOCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the phenylbutanamide group. Common reagents used in these reactions include cyclopentanone, pyridine-4-carboxaldehyde, and phenylbutyric acid. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Effects

Research indicates that N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide exhibits potent antitumor activity. It acts as a multikinase inhibitor, targeting pathways critical for cancer cell survival and proliferation.

Key Findings:

- In Vitro Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF7) and lung (A549) cancers, with IC50 values ranging from 50 to 100 nM, indicating strong potential as an anticancer agent.

- In Vivo Efficacy: Mouse xenograft models showed that administration of the compound led to substantial tumor regression compared to control groups. Tumors treated with the compound exhibited reduced proliferation markers such as Ki67 and increased apoptosis markers, suggesting effective targeting of cancerous tissues .

Kinase Inhibition

The compound is believed to inhibit several kinases involved in tumor growth and survival. Notable kinases affected include:

- CDK4/6: Critical for cell cycle regulation.

- PI3K: Involved in survival signaling pathways.

Structure-Activity Relationship (SAR):

SAR studies reveal that modifications to the cyclopentyl and pyridine moieties significantly influence biological activity. For instance, altering substituents on the benzene ring or changing halogens can enhance or diminish kinase selectivity and potency .

Study 1: Antitumor Activity in Breast Cancer

A study conducted on MCF7 breast cancer cells demonstrated that treatment with N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Study 2: Efficacy in Lung Cancer Models

In another study involving A549 lung cancer cells, the compound showed a significant reduction in tumor volume in xenograft models after 21 days of treatment. Histological analysis revealed decreased mitotic figures and increased apoptotic cells within treated tumors.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Literature

A. N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)(Alkyl)Amide Derivatives

- Structural Features: These compounds feature a pyrazole-thiazole hybrid core with varying alkylamide substituents. Unlike the target compound, they lack the pyridinyl group and cyclopentyl substitution but include a thiazole ring, which is known to enhance antimicrobial activity .

- Pharmacological Activity : Demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL . The absence of pyridinyl and cyclopentyl groups in these derivatives may limit their pharmacokinetic stability compared to the target compound.

B. (R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide

- Structural Features: These stereoisomers contain a tetrahydropyrimidinone ring and a diphenylhexanamide backbone.

C. 1-Methyl-5-[2-(5-Trifluoromethyl-2H-[1,2,4]Triazol-3-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl Amines

- Structural Features : These compounds combine benzoimidazole, triazole, and pyridine motifs. The trifluoromethyl group enhances metabolic stability and membrane permeability, a feature absent in the target compound .

- Pharmacological Activity : Likely designed as kinase inhibitors or antiviral agents, given the prevalence of triazole and pyridine in such applications.

Key Structural and Functional Differences

Hypothesized Advantages of the Target Compound

Enhanced Lipophilicity : The cyclopentyl group may improve blood-brain barrier penetration compared to methyl or trifluoromethyl substituents .

Dual Binding Sites : The pyridine and pyrazole moieties could enable simultaneous interaction with polar and hydrophobic pockets in biological targets.

Metabolic Stability : The absence of ester or labile ether linkages (unlike compounds in ) may reduce susceptibility to hepatic degradation.

Biological Activity

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide is a compound of significant interest due to its potential biological activities. This article aims to detail its biological properties, including its mechanisms of action, efficacy in various biological models, and comparative studies with related compounds.

Molecular Formula: C21H24N4O2

Molecular Weight: 364.44 g/mol

CAS Number: 1421501-32-7

The biological activity of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide can be attributed to its structural features, particularly the pyrazole moiety, which is known for various pharmacological effects:

- Anti-inflammatory Activity: Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

- Antimicrobial Activity: Pyrazole derivatives have also been evaluated for their antimicrobial effects. Research indicates that modifications in the amide linkage enhance antibacterial activity against various pathogens, including E. coli and S. aureus.

- Anticancer Potential: The compound's structure suggests potential antiproliferative activity against cancer cell lines. Similar compounds have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

Biological Activity Data

The following table summarizes the biological activities reported for N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide and related compounds:

| Activity Type | Efficacy | Reference |

|---|---|---|

| Anti-inflammatory | 61–85% TNF-α inhibition at 10 µM | |

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Significant antiproliferative activity |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives with structures similar to N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide:

- Synthesis of Novel Derivatives: Researchers synthesized a series of pyrazole derivatives through cyclization methods, demonstrating varying degrees of anti-inflammatory and antimicrobial activities .

- In Vivo Models: In vivo studies using carrageenan-induced rat paw edema models showed that specific derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like ibuprofen .

- Comparative Analysis: A comparative study highlighted that the presence of specific functional groups within the pyrazole framework is crucial for enhancing biological activity, particularly in antimicrobial applications .

Q & A

Q. What methodologies validate the compound’s selectivity across structurally similar targets (e.g., kinase isoforms)?

- Answer : Panel screening against related targets (e.g., 50+ kinases) using radiometric or fluorescence-based assays identifies off-target effects. Competitive binding assays with ATP analogs (e.g., ADP-Glo) quantify inhibition constants (K) to establish selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.